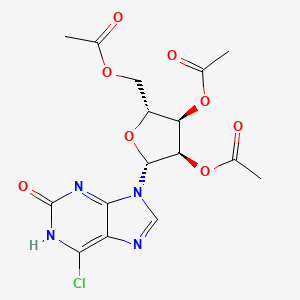

6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that this compound is useful in organic synthesis .

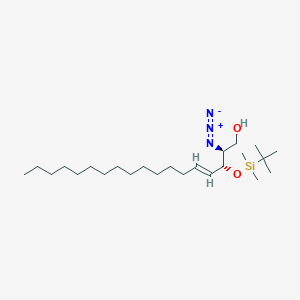

Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN4O8 . The molecular weight is 428.78 . The IUPAC name is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate .

Chemical Reactions Analysis

This compound is a purine analog that inhibits the synthesis of DNA, RNA, and protein .

Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol . It has a boiling point of 648.3±65.0°C at 760 mmHg and a density of 1.7±0.1 g/cm3 .

科学的研究の応用

Antitumor Activity

Purine nucleoside analogs, including this compound, have broad antitumor activity targeting indolent lymphoid malignancies . They can be used in the treatment of various types of cancer due to their ability to interfere with DNA synthesis and induce apoptosis in cancer cells .

Inhibition of DNA Synthesis

One of the mechanisms by which this compound exerts its antitumor activity is through the inhibition of DNA synthesis . By incorporating into the DNA of rapidly dividing cells, it can disrupt the process of DNA replication and thus inhibit the growth of cancer cells .

Induction of Apoptosis

Another mechanism of action of this compound is the induction of apoptosis , or programmed cell death . This can lead to the death of cancer cells and thus contribute to the antitumor activity of the compound .

Organic Synthesis

This compound is useful in organic synthesis . It can serve as a starting material or intermediate in the synthesis of other complex organic compounds .

作用機序

Target of Action

The primary target of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, is the DNA synthesis process in cells . This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Mode of Action

This compound interacts with its target by inhibiting DNA synthesis . It incorporates into the DNA chain during replication, causing premature termination and leading to DNA damage . This damage triggers cell death mechanisms, particularly apoptosis .

Biochemical Pathways

The affected biochemical pathway is the DNA replication process. By inhibiting DNA synthesis, the compound disrupts the cell cycle, preventing the cell from dividing and proliferating . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death, in targeted cells . This leads to a reduction in the number of cancer cells, slowing the progression of the disease .

将来の方向性

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPLUTIBYLKPII-SDBHATRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)